molecular formula C12H15NO4S B2592806 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate CAS No. 2034437-44-8

2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate

Cat. No. B2592806
M. Wt: 269.32
InChI Key: GVRXEEHAOOCOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. For instance, Mazimba synthesized thiophene analogues of chalcones in good yields by condensation of 2-acetylthiophene and salicylaldehydes . Another method involves the Gewald synthesis, where ethylcyanoacetate and cyclohexanone are reacted with sulfur at room temperature with continuous stirring in the presence of diethylamine .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The structure of thiophene derivatives can be complex, with various functional groups attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene easily reacts with electrophiles due to the π-excessive nature of the heteroaromatic ring . The reactivity of thiophene derivatives can be influenced by the substituents on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their structure. For example, thiophene itself has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

Quantum Chemical Analysis for Corrosion Inhibition

A study by Zarrouk et al. (2014) performed quantum chemical calculations on compounds similar to 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate to evaluate their efficiency as corrosion inhibitors for copper in nitric acid media. This research highlights the potential application of such compounds in protecting metals from corrosion, demonstrating a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

Antitumor Activities

Liu et al. (2018) synthesized a compound structurally related to 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate and investigated its antitumor activity. The synthesized compound demonstrated significant inhibition of cancer cell line proliferation, suggesting potential applications in cancer therapy (Liu et al., 2018).

Solubility and Thermodynamics

Han et al. (2016) explored the solubility of compounds similar to 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate in various organic solvents. This study provides essential data for the purification and crystallization processes, crucial for further pharmaceutical and chemical studies (Han et al., 2016).

Medicinal Chemistry and Pharmacology

Pharmacological Activities

Research by Attimarad et al. (2017) on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates, structurally related to the queried compound, revealed anti-inflammatory, analgesic, and antioxidant activities. Molecular docking studies predicted the binding modes on cyclooxygenase enzymes, providing insights into the mechanism of action for these biological activities (Attimarad et al., 2017).

Antimicrobial and Antiamoebic Activity

Sable et al. (2014) developed a one-pot method for synthesizing tetra-substituted thiophene derivatives, showing antimicrobial activity. Such studies underscore the potential of 2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate analogs in developing new antimicrobial agents (Sable et al., 2014).

Future Directions

Thiophene and its derivatives continue to attract great interest in both industry and academia due to their wide range of applications. Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

[2-[2-(5-acetylthiophen-2-yl)ethylamino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-8(14)11-4-3-10(18-11)5-6-13-12(16)7-17-9(2)15/h3-4H,5-7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXEEHAOOCOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-oxoethyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.